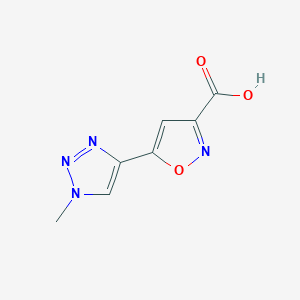

5-(1-Methyl-1H-1,2,3-triazol-4-yl)isoxazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(1-Methyl-1H-1,2,3-triazol-4-yl)isoxazole-3-carboxylic acid is a chemical compound that belongs to the class of triazoles . Triazoles are an important class of bioactive molecules that exhibit significant pharmacological activities . They have been used in the synthesis of a variety of new therapeutic agents, including antiviral and anticancer agents .

Applications De Recherche Scientifique

Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives

The first synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization is notable. This method uses Fe(II)-catalyzed isomerization to produce isoxazole-4-carboxylic esters and amides. The process also enables the formation of oxazole-4-carboxylates under specific conditions, expanding the range of potential compounds for various scientific applications (Serebryannikova et al., 2019).

Preparation of Triazole-based Scaffolds

5-Amino-1,2,3-triazole-4-carboxylic acid is useful for creating collections of peptidomimetics or biologically active compounds based on the triazole scaffold. The synthesis of this compound, particularly focusing on overcoming the challenges posed by the Dimroth rearrangement, is critical for advancing the field of triazole-based chemistry and its applications in scientific research (Ferrini et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds with a triazole moiety have been reported to exhibit significant pharmacological activities

Mode of Action

Compounds containing a triazole moiety are known to interact actively with the active sites of enzymes . The nitrogen atoms of the triazole ring play a crucial role in this interaction .

Biochemical Pathways

Compounds with similar structures have been reported to exhibit antimicrobial, anti-inflammatory, antihypertensive, antipyretic, antioxidant, analgesic, antidepressant, anticancer, and antidiabetic activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (19415) and its solid physical form at room temperature suggest that it may have good bioavailability .

Result of Action

Similar compounds have shown good activity against mycobacterium tuberculosis h37ra strain , suggesting that this compound may also have antimicrobial effects.

Action Environment

Propriétés

IUPAC Name |

5-(1-methyltriazol-4-yl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O3/c1-11-3-5(8-10-11)6-2-4(7(12)13)9-14-6/h2-3H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFQDHZYFZRNIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C2=CC(=NO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Ethoxycarbonyl)piperidin-1-yl]-1-oxopropan-2-yl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2986881.png)

![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2986886.png)

![8,8-Difluorodispiro[2.0.34.13]octan-6-amine;hydrochloride](/img/structure/B2986888.png)

![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2986889.png)

![methyl 2-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2986890.png)

![N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide](/img/structure/B2986891.png)

![3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2986896.png)

![6-[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2986897.png)

![5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane](/img/structure/B2986902.png)